Safironil

Catalog No.
S542290
CAS No.
134377-69-8
M.F
C15H23N3O4
M. Wt
309.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Safironil

CAS Number

134377-69-8

Product Name

Safironil

IUPAC Name

2-N,4-N-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

HLSXICGBWKECLM-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC

Solubility

Soluble in DMSO

Synonyms

N,N'-bis(3-methoxypropyl)-2,4-pyridinedicarboxamide, safironil

Canonical SMILES

COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC

Description

The exact mass of the compound Safironil is 309.1689 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Safironil is a synthetic compound primarily studied for its antifibrotic properties, particularly in liver diseases associated with fibrosis. It is an inactive pro-drug that requires metabolic activation to exert its therapeutic effects. The compound's structure features a carboxyl group that undergoes amidation, rendering it inactive until it is converted into its active form through oxidative deamidation, a process facilitated by cytochrome P-450 enzymes predominantly present in the liver .

Safironil undergoes several significant chemical transformations:

  • Oxidative Deamidation: This is the primary reaction that activates Safironil, converting it from its pro-drug form to an active antifibrotic agent .
  • Hydrolysis: In biological systems, hydrolysis can also occur, affecting the stability and activity of the compound.
  • Interactions with Collagen Metabolism: Safironil has been shown to inhibit collagen synthesis in hepatic stellate cells, thereby reducing fibrosis .

Safironil exhibits notable biological activity, primarily in the context of liver fibrosis:

  • Antifibrotic Effects: It has been demonstrated to significantly reduce the expression of type I collagen in cell cultures and animal models, indicating its potential to mitigate fibrogenesis .
  • Liver Specificity: The activation of Safironil is liver-specific due to the high concentration of cytochrome P-450 enzymes in hepatic tissues, which enhances its therapeutic efficacy while minimizing systemic side effects .
  • Impact on Stellate Cells: Safironil targets hepatic stellate cells, inhibiting their activation and subsequent collagen production, which is crucial in the progression of liver fibrosis .

The synthesis of Safironil involves several steps:

  • Amidation of Carboxyl Group: The initial step involves converting a carboxylic acid into an amide.
  • Purification: The product is purified through standard organic synthesis techniques to ensure high purity for biological testing.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Safironil .

Safironil has potential applications across various medical fields:

  • Liver Disease Treatment: Its primary application is in treating liver fibrosis associated with chronic conditions such as Schistosomiasis and alcoholic liver disease .
  • Wound Healing: There is emerging evidence suggesting that Safironil may also play a role in modulating wound repair processes beyond the liver .
  • Fibrotic Diseases: Given its mechanism of action, Safironil could be explored for treating other fibrotic conditions in different organs.

Research indicates that Safironil interacts with various biological pathways:

  • Collagen Metabolism: It has been shown to downregulate collagen mRNA expression in a dose-dependent manner, highlighting its role in collagen metabolism modulation .
  • Stellate Cell Activation: Studies have demonstrated that Safironil inhibits the activation of hepatic stellate cells, which are key players in liver fibrosis development .
  • Combination Therapies: Investigations into combining Safironil with other drugs, such as praziquantel, have shown enhanced antifibrotic effects compared to monotherapy .

Similar Compounds

Several compounds share structural or functional similarities with Safironil. Here’s a comparison highlighting their uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
HalofuginoneInhibits collagen synthesisLiver fibrosisNatural product derived from fungi
FumagillinInhibits endothelial cell proliferationTumor treatmentAntibiotic with antifibrotic properties
PentoxifyllineImproves blood flow and reduces fibrosisPeripheral vascular diseasePhosphodiesterase inhibitor
Interferon-gammaModulates immune responseViral infectionsCytokine with broad immunological effects

Safironil stands out due to its specific activation mechanism requiring liver metabolism, which enhances its targeted action against liver fibrosis while minimizing systemic effects. Its unique pro-drug status allows for selective therapeutic intervention in fibrotic diseases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

309.16885622 g/mol

Monoisotopic Mass

309.16885622 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CK4M8AX1LN

Other CAS

134377-69-8

Wikipedia

Safironil

Dates

Modify: 2024-02-18
1: Wang YJ, Wang SS, Bickel M, Guenzler V, Gerl M, Bissell DM. Two novel antifibrotics, HOE 077 and Safironil, modulate stellate cell activation in rat liver injury: differential effects in males and females. Am J Pathol. 1998 Jan;152(1):279-87. PubMed PMID: 9422545; PubMed Central PMCID: PMC1858123.
2: Shimizu I. Antifibrogenic therapies in chronic HCV infection. Curr Drug Targets Infect Disord. 2001 Aug;1(2):227-40. Review. PubMed PMID: 12455417.

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